molecular formula C13H12FNO2 B1335715 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 519151-74-7

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1335715
CAS RN: 519151-74-7
M. Wt: 233.24 g/mol
InChI Key: UHSNGSYVRLIXCX-UHFFFAOYSA-N
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Description

OSM-S-4 is a compound developed by the Open Source Malaria consortium as part of their Series 4 compounds. These compounds are designed to combat malaria by targeting the malaria parasite, Plasmodium falciparum. OSM-S-4 has shown potent activity against the parasite in both in vitro and in vivo studies .

Scientific Research Applications

OSM-S-4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-4 involves the inhibition of PfATP4, an essential ion pump in the membrane of the malaria parasite. This pump regulates intracellular sodium and hydrogen ion concentrations. By inhibiting PfATP4, OSM-S-4 disrupts the ion balance within the parasite, leading to its death. The molecular targets and pathways involved in this process include the binding of OSM-S-4 to the active site of PfATP4, preventing its normal function .

Safety and Hazards

4-Fluorophenylboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid”.

Future Directions

4-Fluorophenylboronic acid and similar compounds continue to be valuable building blocks in organic synthesis . They are used in various chemical reactions and the development of new synthesis methods and applications is an ongoing area of research .

Preparation Methods

The synthesis of OSM-S-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial production methods for OSM-S-4 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

OSM-S-4 undergoes several types of chemical reactions, including:

    Oxidation: OSM-S-4 can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms.

    Substitution: OSM-S-4 can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

OSM-S-4 is unique compared to other similar compounds due to its high potency and specific mechanism of action. Similar compounds include other triazolopyrazine derivatives developed by the Open Source Malaria consortium, such as OSM-S-106 and OSM-S-291. These compounds also target PfATP4 but may differ in their chemical structure, potency, and pharmacokinetic properties .

properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSNGSYVRLIXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407483
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

519151-74-7
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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